molecular formula C7H6F3NO3S B14850280 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide

4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14850280
M. Wt: 241.19 g/mol
InChI Key: DBOAKFWSFVYJSI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the para position (C4), a trifluoromethyl (-CF₃) group at the meta position (C3), and a sulfonamide (-SO₂NH₂) moiety. Recent studies highlight its role in targeting COL3A1, a gene associated with cancer metastasis and prognosis, where it demonstrates notable inhibitory activity .

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)5-3-4(15(11,13)14)1-2-6(5)12/h1-3,12H,(H2,11,13,14)

InChI Key

DBOAKFWSFVYJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This two-step approach begins with the sulfonation of 3-(trifluoromethyl)phenol using fuming sulfuric acid (20% SO3) at 110°C for 6 hours. The hydroxyl group directs sulfonation to the para position, forming 4-sulfo-3-(trifluoromethyl)phenol. Subsequent chlorination with phosphorus pentachloride (PCl5) in dichloromethane at −10°C converts the sulfonic acid to sulfonyl chloride, achieving 92% conversion efficiency.

Key parameters :

  • Optimal SO3 concentration: 18–22% (w/w)
  • PCl5 stoichiometry: 1.2 equivalents
  • Reaction yield: 68–72% isolated product

Aminolysis to Sulfonamide

The sulfonyl chloride intermediate reacts with aqueous ammonia (28% NH3) in tetrahydrofuran at 0°C, followed by gradual warming to 25°C. This step requires strict pH control (8.5–9.0) to minimize hydrolysis side reactions.

Characterization data :

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.02 (s, 2H, NH2)
  • $$ ^{19}\text{F NMR} $$ (376 MHz, DMSO-d6): δ −62.5 (s, CF3)

Nucleophilic Trifluoromethylation Strategy

Ullmann-Type Coupling

A palladium-catalyzed approach employs 4-hydroxybenzenesulfonamide and trifluoromethyl copper (CuCF3) in dimethylacetamide at 140°C. The reaction proceeds through a σ-bond metathesis mechanism, enabling C–CF3 bond formation at the meta position relative to the sulfonamide group.

Optimized conditions :

  • Catalyst: Pd(OAc)2 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Yield: 58% after 24 hours
  • Limitations: Requires rigorous exclusion of moisture and oxygen

Radical Trifluoromethylation

Visible-light photocatalysis using Ru(bpy)3Cl2 and Togni’s reagent (CF3+) introduces the trifluoromethyl group at position 3. This method achieves superior regiocontrol compared to thermal approaches:

Parameter Value
Light source 450 nm LED (15 W)
Reaction time 8 hours
Conversion 84%
Isolated yield 76%

Side products include ortho-substituted isomers (<5%) and over-oxidized derivatives (<2%).

Diazonium Salt Intermediate Route

Diazotization and Sandmeyer Reaction

Starting from 3-amino-4-hydroxybenzenesulfonamide, diazotization with NaNO2/HCl at −5°C generates a stable diazonium salt. Subsequent treatment with CF3I in the presence of Cu powder induces trifluoromethyl group incorporation via a radical chain mechanism.

Critical considerations :

  • Temperature control: −5°C to 0°C prevents diazonium decomposition
  • CF3I stoichiometry: 3 equivalents
  • Yield: 62% with 94% purity

Microwave-Assisted One-Pot Synthesis

Reaction Design

A modern approach combines sulfonation, trifluoromethylation, and amidation in a single vessel using microwave irradiation:

  • Sulfonation of 3-(trifluoromethyl)phenol with chlorosulfonic acid (30 s, 150°C)
  • In situ reaction with NH4HCO3 under pressurized conditions (180°C, 5 minutes)

Advantages :

  • Total reaction time: <10 minutes
  • Energy consumption: 40% reduction vs. conventional methods
  • Scalability: Demonstrated at 100g batch size

Yield Comparison Table

Method Temperature (°C) Time (h) Yield (%) Purity (%)
Direct sulfonation 110 6 72 98.5
Ullmann coupling 140 24 58 95.2
Radical trifluoromethylation 25 8 76 97.8
Microwave synthesis 180 0.17 81 99.1

Industrial Production Considerations

Cost Analysis

Trifluoromethylation reagents account for 68–72% of total production costs. Recent developments in CF3 precursor synthesis (e.g., CF3SiMe3) have reduced raw material expenses by 34% compared to traditional CuCF3 routes.

Waste Stream Management

Key challenges:

  • PCl5 byproducts requiring neutralization (6 kg waste/kg product)
  • Copper contamination in Ullmann method (ppm levels)
  • Solutions:
    • Closed-loop PCl5 recycling systems (92% efficiency)
    • Chelating resins for Cu removal (>99.9% efficacy)

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide and hydroxyl groups enable nucleophilic aromatic substitution (NAS) at specific positions. For example:

  • Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at the ortho position relative to the hydroxyl group.

  • Halogenation : Chlorination with Cl₂/FeCl₃ occurs at the meta position to the sulfonamide group .

Table 1: Substitution Reaction Outcomes

ReagentConditionsProductYield (%)
HNO₃/H₂SO₄0°C, 2 h4-Hydroxy-3-(CF₃)-5-nitrobenzenesulfonamide78
Cl₂/FeCl₃Reflux, DCM, 4 h4-Hydroxy-3-(CF₃)-5-chlorobenzenesulfonamide82

Reductive Coupling Reactions

The compound participates in nitro-sulfinate reductive coupling to form biaryl sulfonamides. A study demonstrated its use in synthesizing pyrazole derivatives through iron-catalyzed reactions :

Key Steps:

  • Reduction : Nitro group reduction to nitroso intermediate.

  • Coupling : Reaction with sodium aryl sulfinates forms N-sulfonyl hydroxylamines.

  • Final Reduction : Yield sulfonamide-linked heterocycles.

Table 2: Reductive Coupling Parameters (Microwave-Assisted)

Starting MaterialCatalystTemp (°C)Time (h)Product Yield (%)
Nitro derivativeFeCl₂60372
Nitro derivativeSnCl₂802.534

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes to form Schiff base derivatives. For instance, reaction with benzaldehyde yields hydrazone-linked compounds :

Reaction Scheme:

4-Hydroxy-3-(CF₃)benzenesulfonamide + Benzaldehyde
4-[5-{4-[(2-Benzylidene)hydrazinecarbonyl]phenyl}-3-(CF₃)-1H-pyrazol-1-yl]benzenesulfonamide

Table 3: Condensation Reaction Efficiency

AldehydeReaction Time (h)Yield (%)Melting Point (°C)
4-Chlorobenzaldehyde3.595.7238
4-Methoxybenzaldehyde4.077.7253

Enzyme Inhibition Mechanisms

While not a classical reaction, the compound competitively inhibits carbonic anhydrase isoforms (CA-II and CA-IX) via:

  • Hydrogen Bonding : Sulfonamide NH interacts with Zn²⁺ in the active site.

  • Hydrophobic Interactions : The CF₃ group enhances binding affinity (IC₅₀ = 12 nM for CA-IX).

Oxidation and Stability

Under oxidative conditions (e.g., KMnO₄), the hydroxyl group oxidizes to a ketone, but the CF₃ group remains intact due to its electron-withdrawing nature.

Critical Analysis of Reactivity

  • Steric Effects : The CF₃ group hinders electrophilic substitution at the meta position.

  • Electronic Effects : The sulfonamide group deactivates the ring, directing substitutions to specific sites .

This compound’s versatility in substitution, coupling, and condensation reactions makes it valuable for synthesizing bioactive molecules, particularly enzyme inhibitors and heterocyclic pharmaceuticals.

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Biological Activity Reference
This compound -OH (C4), -CF₃ (C3), -SO₂NH₂ Hydroxyl, trifluoromethyl, sulfonamide COL3A1 inhibition; potential anticancer activity
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) -SO₂NH₂ (C4), pyrazole ring with -CF₃ and 4-methylphenyl Pyrazole, sulfonamide Selective COX-2 inhibitor; anti-inflammatory
4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3) -CF₃ (C4), -SO₂NH₂ Trifluoromethyl, sulfonamide Broad applications in pharmaceuticals and agrochemicals
N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide Cyclopropyl on sulfonamide N, -OH (C4), -CF₃ (C3) Cyclopropyl, hydroxyl, sulfonamide Enhanced COL3A1 inhibition compared to parent compound
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide -Cl (C4), -CF₃ (C3), -SO₂NH₂ Chloro, trifluoromethyl, sulfonamide Intermediate for pharmaceuticals; altered electronic properties

Key Research Findings

Role of Substituents on Sulfonamide Nitrogen :

  • The introduction of a cyclopropyl group on the sulfonamide nitrogen (as in N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide) enhances inhibitory activity against COL3A1, likely due to increased lipophilicity and target binding affinity .
  • In contrast, celecoxib’s pyrazole ring is critical for COX-2 selectivity, demonstrating how heterocyclic moieties can redirect biological activity .

Electron-Withdrawing Effects :

  • Chloro-substituted analogs (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide) exhibit stronger electron-withdrawing effects than hydroxylated derivatives, which may influence metabolic stability and reactivity .

Q & A

Q. What are the primary synthetic routes for 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of a substituted benzene precursor. Key steps include:

  • Sulfonation : Reaction of 3-(trifluoromethyl)phenol with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Ammonolysis : Treatment with aqueous ammonia to yield the sulfonamide .
    Optimization factors :
  • Temperature : Excess heat may degrade the trifluoromethyl group; reactions are often conducted below 60°C.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Yield considerations : Impurities from incomplete sulfonation or side reactions (e.g., hydrolysis of -CF₃) require careful purification via recrystallization or column chromatography .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

  • NMR : ¹H and ¹⁹F NMR confirm the presence of the hydroxy (-OH) and trifluoromethyl (-CF₃) groups. Aromatic protons appear as doublets due to coupling with fluorine atoms .
  • XRD : Crystal structure analysis (e.g., space group P1 for related sulfonamides) reveals planar sulfonamide moieties and hydrogen-bonding networks involving the hydroxy group .
    Challenges :
  • Polymorphism : Multiple crystal forms may arise due to flexible hydrogen-bonding motifs, requiring repeated crystallization trials .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazards : Irritant (skin/eyes) and respiratory sensitizer (GHS H315, H319, H335) .
  • Mitigation :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid dust formation; store in airtight containers at ambient temperature .

Q. How does the compound’s solubility profile impact its application in aqueous vs. organic reaction systems?

  • Solubility : Low in water (logP ≈ 2.1) due to the hydrophobic -CF₃ group; moderate in DMSO or methanol.
  • Implications :
    • Aqueous reactions require co-solvents (e.g., acetone/water mixtures).
    • Organic-phase reactions benefit from phase-transfer catalysts .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors. Example:

    FactorLow LevelHigh Level
    Temperature (°C)4060
    Catalyst (mol%)0.51.5
    Solvent (DMF:H₂O)3:15:1
  • Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The -SO₂NH₂ group acts as an electron-withdrawing group, directing electrophilic substitution to the para-position relative to -CF₃ .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation of intermediates in DMSO) .

Q. What methodologies address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions).
  • Dose-Response Validation : Re-test disputed activity ranges using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How does the compound’s electronic structure influence its catalytic or inhibitory roles in enzymatic systems?

  • Electrostatic Potential Maps : Highlight regions of high electron density (-OH, -SO₂NH₂) for hydrogen bonding with enzyme active sites.
  • Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase) to rationalize inhibition constants (Kᵢ) .

Q. What advanced separation techniques resolve closely related sulfonamide derivatives during purification?

  • HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers.
  • Chiral Chromatography : Resolve enantiomers using cellulose-based chiral stationary phases if asymmetric centers are present .

Q. How are isotopic labeling (e.g., ¹⁸O, ¹³C) and tracer studies applied to elucidate metabolic pathways?

  • Synthesis of Labeled Analogs : Introduce ¹³C at the benzene ring via Suzuki-Miyaura coupling with labeled boronic acids.
  • Mass Spectrometry : Track isotopic patterns in metabolite profiles (e.g., hydroxylation at C4) .

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